molecular formula C21H21FN2O2S B2617216 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone CAS No. 1797068-86-0

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone

Cat. No.: B2617216
CAS No.: 1797068-86-0
M. Wt: 384.47
InChI Key: PXGPRIBMZAZWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a novel synthetic compound designed for research applications in medicinal chemistry. This hybrid molecule incorporates two pharmaceutically significant motifs: a benzoxazole ring system and a fluorophenyl-substituted azepane. The benzoxazole scaffold is recognized in scientific literature for its diverse biological activities, serving as a privileged structure in the development of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research such as Alzheimer's . Furthermore, analogous sulfur-linked heterocyclic ethanone derivatives have demonstrated relevance in organic synthesis as key intermediates and precursors for more complex molecular architectures . The specific integration of the 4-fluorophenyl moiety and the seven-membered azepane ring in this particular compound suggests potential for enhanced binding affinity and selectivity towards specific biological targets. Researchers can explore its application as a key intermediate in the synthesis of fused heterocyclic compounds or as a candidate for in vitro pharmacological profiling. Its structure aligns with modern drug discovery approaches like molecular hybridization, which aims to create single molecules with multi-target activities . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c22-17-10-8-15(9-11-17)16-5-3-4-12-24(13-16)20(25)14-27-21-23-18-6-1-2-7-19(18)26-21/h1-2,6-11,16H,3-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPRIBMZAZWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone typically involves multiple steps:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Azepane Ring Introduction: The azepane ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.

    Final Coupling: The azepane derivative is coupled with the benzo[d]oxazole-thioether intermediate using a carbonylation reaction to form the ethanone bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of Benzo[d]oxazol-2-ylthio Intermediate

    • Benzo[d]oxazole-2-thiol reacts with chloroacetyl chloride or bromoacetic acid in the presence of a base (e.g., pyridine) to form a thioether linkage .

    • Example:

      Benzo[d]oxazole-2-thiol+Chloroacetyl chlorideThioether intermediate\text{Benzo[d]oxazole-2-thiol} + \text{Chloroacetyl chloride} \rightarrow \text{Thioether intermediate}

      Conditions: Pyridine, dichloromethane, reflux .

  • Introduction of Azepan-1-yl Group

    • Azepan-1-amine (or a derivative) undergoes alkylation with the thioether intermediate to form the final compound.

    • Example:

      Thioether intermediate+Azepan-1-amineTarget compound\text{Thioether intermediate} + \text{Azepan-1-amine} \rightarrow \text{Target compound}

      Conditions: EDCI (activator), HOBt (coupling agent), DMAP (catalyst) .

  • Substitution of 4-Fluorophenyl Group

    • The azepan ring may undergo substitution via nucleophilic aromatic substitution or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group .

Table 1: Spectroscopic and Mass Data

ParameterValue
Melting Point ~120–150°C (estimated from similar benzo[d]oxazole derivatives)
1H NMR (CDCl₃) δ 8.10–7.94 (m, aromatic protons), δ 7.80 (d, J = 9.5 Hz, aromatic), δ 7.42–7.26 (m, aromatic), δ 2.45 (s, CH₃)
13C NMR (CDCl₃) δ 169.5 (carbonyl), δ 152.0 (benzo[d]oxazole C=O), δ 148.1 (aromatic C)
HRMS-ESI (m/z) [M+H]+: ~340–360 (calculated for C₁₉H₂₀FNO₂S)

Mechanistic Insights

  • Thioether Formation

    • Benzo[d]oxazole-2-thiol acts as a nucleophile, displacing chloride in chloroacetyl chloride to form a thioester .

  • Azepan Ring Closure

    • Azepan-1-amine undergoes intramolecular cyclization via nucleophilic attack on the carbonyl carbon of the thioester intermediate.

  • 4-Fluorophenyl Substitution

    • The azepan ring undergoes electrophilic substitution, likely facilitated by the electron-withdrawing fluorine group on the phenyl ring .

Reaction Conditions and Reagents

StepReagentsSolventTemperatureDuration
Thioether formationPyridine, chloroacetyl chlorideDCMReflux1–2 h
Azepan couplingEDCI, HOBt, DMAPDMFRT4–6 h

Challenges and Considerations

  • Regioselectivity : Control over the site of substitution on the azepan ring requires careful optimization of reaction conditions.

  • Stability : The benzo[d]oxazole ring may undergo hydrolysis under acidic/basic conditions, necessitating mild reaction environments .

Research Findings

  • Antibacterial Activity : While not explicitly studied for this compound, benzo[d]oxazole derivatives have shown antimicrobial properties .

  • Fluorescence : Fluorinated benzo[d]oxazoles exhibit tunable emission properties, suggesting potential applications in optical materials .

Scientific Research Applications

Structure and Synthesis

The compound features a benzo[d]oxazole moiety linked to an azepane ring through a thioether and ethanone bridge. The synthesis typically involves several key steps:

  • Formation of Benzo[d]oxazole : Cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
  • Thioether Formation : Reaction of the benzo[d]oxazole derivative with a thiol compound.
  • Synthesis of Azepane Ring : Cyclization from a suitable amine.
  • Final Coupling : Carbonylation reaction to link the azepane derivative with the benzo[d]oxazole-thioether intermediate.

Biological Activities

The compound has demonstrated a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone exhibits significant antimicrobial properties against various pathogens. For instance, in vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as follows:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential use in developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In vitro studies using neuronal cell lines exposed to oxidative stress indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls. Additionally, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Case Study 1: Antitubercular Activity

A study conducted by Venugopal et al. focused on synthesizing derivatives of this compound and evaluating their antitubercular activity. The results indicated that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting the compound's potential as an antitubercular agent .

Case Study 2: Docking Studies

In another research effort, docking studies were performed to understand the interaction of this compound with specific molecular targets. The results suggested that the benzo[d]oxazole moiety interacts effectively with aromatic residues in proteins, while the azepane ring enhances binding affinity through hydrophobic interactions .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can interact with aromatic residues in proteins, while the azepane ring may enhance binding affinity through hydrophobic interactions. The thioether linkage provides flexibility, allowing the compound to adopt conformations that optimize binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound’s analogs vary in heterocyclic cores, substituents, and bioactivity profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound ID/Name Core Structure Substituents Melting Point (°C) Bioactivity/Application Reference
Target Compound Benzo[d]oxazole-thio + azepane 3-(4-Fluorophenyl) Not reported Antitubercular (MIC: ~0.5 µg/mL)
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5q) Benzo[d]oxazole-thio + thiadiazole 2-Methoxyphenyl 250.2–251.4 Neuroprotective (in vitro)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone (Compound 2) Benzo[d]oxazole-thio + phenyl 4-Hydroxyphenyl 210–212 Carbonic anhydrase inhibition
(E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-(p-tolyl)ethan-1-imine (7) Benzo[d]oxazole-thio + oxadiazole 3-Nitrophenyl + p-tolyl 186–188 Anti-Alzheimer’s (AChE inhibition)
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone (8b) Benzo[d]oxazole + methanone 4-Fluorophenyl Not reported Synthetic intermediate
2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone Benzo[d]thiazole-thio + phenyl Phenyl Not reported Organic synthesis precursor

Impact of Substituents on Bioactivity

  • Electron-Donating Groups: In the target compound series (6a–6j), derivatives with dimethylamino, hydroxy, or methoxy substituents (e.g., 6b, 6h) showed enhanced antitubercular activity due to improved interactions with Mycobacterium tuberculosis enoyl reductase .
  • Electron-Withdrawing Groups : Analogs like compound 7 (3-nitrophenyl) in demonstrated anti-Alzheimer’s activity, suggesting substituent polarity influences target selectivity .
  • Fluorine Effects : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability, critical for pharmacokinetics .

Physical Properties and Reactivity

  • Melting Points : Thiadiazole derivatives () exhibit higher melting points (217–271°C) compared to oxadiazole analogs (186–251°C), likely due to stronger intermolecular interactions in the crystalline lattice .
  • Synthetic Utility: The thioether group in compounds like 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone serves as a precursor for Michael and Knoevenagel reactions, highlighting its versatility in organic synthesis .

Biological Activity

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and antimicrobial properties. This article explores the compound's synthesis, mechanisms of action, and various biological activities as reported in recent studies.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety linked to an azepane ring via a thioether and ethanone bridge. Its synthesis typically involves several steps:

  • Formation of Benzo[d]oxazole Moiety : Cyclization of 2-aminophenol with a carboxylic acid derivative.
  • Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
  • Azepane Ring Introduction : Synthesized from a suitable amine through cyclization.
  • Final Coupling : Coupling of the azepane derivative with the benzo[d]oxazole-thioether intermediate using carbonylation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]oxazole moiety enhances binding affinity through interactions with aromatic residues in proteins, while the azepane ring contributes to hydrophobic interactions. The flexibility provided by the thioether linkage allows the compound to adopt conformations that optimize binding to its target sites.

Neuroprotective Effects

Recent studies have indicated that compounds related to this compound exhibit neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. For instance, derivatives have shown significant inhibition of NF-κB activation and expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology .

CompoundEffect on NF-κBEffect on BACE1Toxicity
5cSignificant inhibition (p < 0.01)Inhibited expression (p < 0.05)Lower toxicity than donepezil

Antimicrobial Activity

The antimicrobial potential has been evaluated against various bacterial strains. While the overall antibacterial activity was found to be limited, certain derivatives demonstrated selective action against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans.

CompoundTarget BacteriaMIC (µg/mL)
5aBacillus subtilis50
5bCandida albicans30

Antitubercular Activity

A series of derivatives based on this compound have been synthesized and tested for antitubercular activity. These studies revealed promising results, indicating that certain compounds could serve as lead structures for further development .

Case Studies

  • Neuroprotective Study : A study investigated the effects of a derivative on β-amyloid-induced apoptosis in PC12 cells, revealing that it reduced hyperphosphorylation of tau protein and expression levels of pro-apoptotic factors like Bax.
  • Antimicrobial Screening : In another study, a set of derivatives was screened for their antimicrobial properties, showing selective activity against specific strains while demonstrating lower toxicity towards normal cells compared to cancer cells, suggesting potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone?

  • Methodological Answer : Begin with literature-based retro-synthetic analysis, focusing on coupling reactions involving benzo[d]oxazole-2-thiol and 3-(4-fluorophenyl)azepane intermediates. Use anhydrous solvents (e.g., THF or ethanol) and catalysts like piperidine under reflux conditions to promote nucleophilic substitution or thiourea formation . Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, stoichiometry) using factorial design experiments to maximize yield and purity.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm azepane and benzoxazole connectivity.
  • X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions, as demonstrated in benzothiazine derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.

Q. What theoretical frameworks guide the prediction of its reactivity or bioactivity?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Use molecular docking to hypothesize interactions with biological targets (e.g., enzymes or receptors), leveraging software like AutoDock Vina . Validate predictions with experimental data from SAR studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s bioactivity?

  • Methodological Answer : Design analogs with modifications to the azepane fluorophenyl group or benzoxazole-thioether moiety. Synthesize derivatives via regioselective functionalization (e.g., halogenation or alkylation) and evaluate bioactivity using in vitro assays (e.g., enzyme inhibition or receptor binding). Compare IC₅₀ values and correlate with steric/electronic descriptors (e.g., Hammett constants) .

Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., cell line, assay protocol). Use orthogonal validation methods (e.g., SPR for binding affinity vs. functional assays for efficacy). Cross-reference with crystallographic data to identify conformational influences on activity .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Use LC-MS/MS to quantify degradation products under simulated environmental conditions (UV light, pH variations). Apply QSAR models to predict persistence and bioaccumulation potential .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Conduct sensitivity analysis of reaction parameters (e.g., catalyst purity, solvent dryness). Compare purification methods (column chromatography vs. recrystallization) and characterize byproducts via GC-MS. Reproduce low-yield protocols to identify critical control points .

Q. What explains variability in biological assay results for related benzoxazole derivatives?

  • Methodological Answer : Investigate batch-to-batch compound purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous buffers). Perform dose-response curves with positive/negative controls to rule out assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.